molecular formula C8H3ClF3NO B129208 4-Chloro-3-(trifluoromethyl)phenyl isocyanate CAS No. 327-78-6

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Cat. No.: B129208
CAS No.: 327-78-6
M. Wt: 221.56 g/mol
InChI Key: NBJZEUQTGLSUOB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a biochemical reagent .

Biochemical Pathways

This compound participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . This suggests that it may play a role in the biochemical pathways leading to the formation of these compounds.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of moisture . It should also be kept away from heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be synthesized from 4-chloro-3-(trifluoromethyl)aniline. The aniline derivative undergoes a reaction with phosgene (COCl2) to form the isocyanate. The reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene. The process is optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)phenyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from hydrolysis.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl isocyanate: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the chlorine atom.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups instead of one.

Uniqueness

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chlorine and trifluoromethyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZEUQTGLSUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369818
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-78-6
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

With a waste gas absorption device, triphosgen (167 g, 0.56 mol, 0.5 eq) was dissolved in chloroform (500 mL). A solution of N-methyl morpholine (11.4 g, 0.11 mol, 0.1 eq) in chlorofrom (100 mL) was added dropwise into the above mixture at 5° C. After addition, a solution of 4-chloro-3-(trifluoromethyl)aniline (220 g, 1.13 mol, 1.0 eq) in chloroform (700 mL) was added dropwise at 10° C. The mixture was warmed to 40° C. and stirred for 15 hours, and then warmed to 50° C. and stirred for 5 hours, and then heated to 60-65° C. and refluxed for 5 hours. The solvent was removed under atmospheric pressure. The residue was distilled under vacumm (oil temperature 110-120° C., vacuum 200 Pa) and the fractions at 95-100° C. were collected to give the title compound (200 g, purity 98.7%, yield 84%) as a colorless liquid.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?

A: this compound serves as a crucial reactant in the final stages of sorafenib synthesis. It reacts with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule [, , ]. This reaction typically takes place in a suitable solvent, and post-treatment procedures are employed to obtain high-purity sorafenib [].

Q2: Are there any alternative synthesis routes for sorafenib that avoid using this compound?

A: Yes, researchers have explored alternative synthetic pathways for sorafenib. One approach involves using the less expensive and more readily available 4-amino-3-fluorophenol instead of this compound []. This method utilizes a protection group strategy to prevent unwanted side reactions and improve yield.

Q3: What are the challenges associated with using this compound in sorafenib synthesis?

A: One challenge is the potential formation of impurities during the reaction, which can impact the purity and yield of sorafenib []. Researchers have developed strategies to address this, such as removing alkali from the reaction mixture by washing with water before introducing this compound [].

Q4: Are there any studies on the stability of this compound?

A: While the provided research focuses on its role in sorafenib synthesis, a study mentions synthesizing this compound from 4-chloro-3-trifluoromethylaniline and triphosgene []. This suggests potential instability of the isocyanate, requiring its immediate use in the subsequent reaction with 4-bromoaniline.

Q5: What are the implications of deuteration on the biological activity of compounds derived from this compound?

A: Research indicates that replacing specific hydrogen atoms with deuterium in a bisarylurea compound, structurally similar to sorafenib and synthesized using a deuterated form of this compound, results in antitumor activity []. This highlights the potential of deuteration in modifying pharmacological properties and improving drug efficacy.

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